4-[(Hexyloxy)methyl]aniline
Overview
Description
4-[(Hexyloxy)methyl]aniline is an organic compound with the molecular formula C13H21NO. It consists of an aniline group substituted with a hexyloxy group at the para position. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(Hexyloxy)methyl]aniline can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzyl alcohol with hexyl bromide in the presence of a base to form 4-[(hexyloxy)methyl]nitrobenzene. This intermediate is then reduced using a suitable reducing agent, such as palladium on carbon (Pd/C) and hydrogen gas, to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Hexyloxy)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and nitration reactions.
Major Products Formed
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
4-[(Hexyloxy)methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-[(Hexyloxy)methyl]aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers on other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar Compounds
4-(Hexyloxy)aniline: Similar structure but lacks the methyl group.
4-Butylaniline: Contains a butyl group instead of a hexyloxy group.
4-Octylaniline: Contains an octyl group instead of a hexyloxy group.
Uniqueness
4-[(Hexyloxy)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the hexyloxy group enhances its solubility in organic solvents and its ability to participate in various chemical reactions .
Properties
IUPAC Name |
4-(hexoxymethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-3-4-5-10-15-11-12-6-8-13(14)9-7-12/h6-9H,2-5,10-11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTZYKHXPRPBJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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